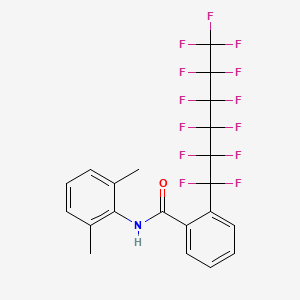
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide
Übersicht
Beschreibung
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a useful research compound. Its molecular formula is C21H14F13NO and its molecular weight is 543.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide is a synthetic compound with significant potential in various biological applications. Its unique structure combines a dimethylphenyl group with a perfluorinated alkyl chain, which may influence its biological properties. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula: C25H26F13N
- Molecular Weight: 490.58 g/mol
- CAS Number: 13327-12-3
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- In vitro studies have shown that related benzamide derivatives possess significant antifungal activity against pathogens like Candida albicans and Aspergillus niger .
- The introduction of fluorinated groups often enhances lipophilicity and membrane permeability, potentially leading to increased antimicrobial potency.
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. A study involving zebrafish embryos reported that certain benzamide derivatives exhibited low toxicity levels:
- Compound 10f , structurally similar to the target compound but lacking the tridecafluorohexyl group, showed an acute toxicity level of 20.58 mg/L .
- The presence of the perfluorinated chain in this compound may alter its toxicity profile compared to non-fluorinated analogs.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is essential for optimizing compound efficacy. The following points summarize key findings from SAR studies:
- Fluorination Effects: The introduction of fluorinated groups generally enhances biological activity due to increased hydrophobic interactions with biological membranes.
- Substituent Positioning: The position of substituents on the benzene ring can significantly affect activity; para-substituted compounds often show improved efficacy compared to ortho or meta positions .
Case Study 1: Antifungal Activity
A series of benzamide derivatives were tested for their antifungal properties against Botrytis cinerea. The results indicated that:
| Compound | EC50 (µg/mL) | Activity Level |
|---|---|---|
| 10f | 14.44 | High |
| Control | 20.00 | Moderate |
This suggests that modifications in the benzamide structure can lead to enhanced antifungal properties.
Case Study 2: Toxicological Assessment
In a zebrafish embryo model:
| Compound | Toxicity Level (mg/L) | Classification |
|---|---|---|
| 10f | 20.58 | Low Toxicity |
| Target | TBD | TBD |
These findings highlight the importance of evaluating both efficacy and safety in drug development.
Eigenschaften
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F13NO/c1-10-6-5-7-11(2)14(10)35-15(36)12-8-3-4-9-13(12)16(22,23)17(24,25)18(26,27)19(28,29)20(30,31)21(32,33)34/h3-9H,1-2H3,(H,35,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIIHRGUPHIIKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















